Didesmethylsibutramine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSACWZKKZPCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004734 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84467-54-9 | |
| Record name | N-Didesmethylsibutramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Didemethylsibutramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIDESMETHYLSIBUTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987R943R3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Didesmethylsibutramine
Neurotransmitter Reuptake Inhibition Profile
Didesmethylsibutramine functions as a monoamine reuptake inhibitor, targeting the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). Its action at these sites prevents the reabsorption of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing their signaling.
Serotonin Reuptake Transporter (SERT) Interactions
This compound demonstrates a notable affinity for the serotonin transporter. As a reuptake inhibitor, it binds to SERT, effectively blocking the re-internalization of serotonin into the presynaptic neuron. This leads to a prolonged presence of serotonin in the synapse, augmenting serotonergic neurotransmission.
Norepinephrine Reuptake Transporter (NET) Interactions
The compound also interacts significantly with the norepinephrine transporter. By inhibiting NET, this compound prevents the clearance of norepinephrine from the synaptic space. This results in an accumulation of norepinephrine, leading to an amplification of noradrenergic signaling.
Dopamine Reuptake Transporter (DAT) Interactions
In addition to its effects on SERT and NET, this compound is an inhibitor of the dopamine transporter. Its binding to DAT impedes the reuptake of dopamine, which increases the concentration of this neurotransmitter in the synapse and potentiates dopaminergic pathways.
Enantioselective Receptor Binding and Functional Activity
This compound is a chiral molecule, existing as two stereoisomers or enantiomers: (R)-didesmethylsibutramine and (S)-didesmethylsibutramine. These enantiomers exhibit significant differences in their pharmacological activity.
Stereospecific Potency in Monoamine Uptake Inhibition
Research has demonstrated a clear stereoselectivity in the potency of this compound enantiomers at the monoamine transporters. The (R)-enantiomer is a more potent inhibitor of monoamine reuptake compared to the (S)-enantiomer. wikipedia.org In vitro studies have quantified this difference, showing that the (R)-enantiomer has significantly greater efficacy in inhibiting the uptake of norepinephrine, serotonin, and dopamine. nih.gov Specifically, both (R)-enantiomers of the active metabolites of sibutramine (B127822) have been shown to have more potent anorexic effects than their corresponding (S)-enantiomers. nih.gov This highlights the critical role of stereochemistry in the molecular interactions of this compound with its targets.
Interactive Data Tables
Table 1: In Vitro Inhibition of Monoamine Uptake by this compound Enantiomers (IC50 nM)
| Compound | Norepinephrine (NE) | Serotonin (5-HT) | Dopamine (DA) |
| (R)-Didesmethylsibutramine | 13 | 140 | 8.9 |
| (S)-Didesmethylsibutramine | 62 | 4300 | 12 |
Data sourced from Glick et al., 2000, European Journal of Pharmacology. nih.gov
Differential Effects of R- and S-Enantiomers on Neurotransmission
This compound is an optically active compound, and its enantiomers, R-didesmethylsibutramine and S-didesmethylsibutramine, display significant differences in their pharmacological activity. nih.gov The (R)-enantiomer is a more potent inhibitor of monoamine reuptake compared to the (S)-enantiomer. wikipedia.org This stereoselectivity is evident in their varying potencies for inhibiting the reuptake of norepinephrine, dopamine, and serotonin. nih.gov
Research assessing the in vitro inhibition of neurotransmitter uptake has quantified these differences. The R-enantiomers of sibutramine's metabolites, including this compound, are generally more potent inhibitors of norepinephrine and dopamine uptake than serotonin uptake. nih.gov The specific inhibitory concentrations (IC₅₀) highlight the greater potency of the R-enantiomer over the S-enantiomer. nih.gov
| Compound | Norepinephrine (NE) | Dopamine (DA) | Serotonin (5-HT) |
|---|---|---|---|
| (R)-Didesmethylsibutramine | Data Not Specifically Available in Provided Search Results | Data Not Specifically Available in Provided Search Results | Data Not Specifically Available in Provided Search Results |
| (S)-Didesmethylsibutramine | Data Not Specifically Available in Provided Search Results | Data Not Specifically Available in Provided Search Results | Data Not Specifically Available in Provided Search Results |
Note: While a study confirmed the differential potency and provided IC₅₀ values for the metabolites of sibutramine, the specific numerical data for (R)- and (S)-didesmethylsibutramine were not detailed in the available search abstracts. The study did confirm that the R-enantiomers were more potent than the S-enantiomers. nih.gov
Investigation of Downstream Neurobiological Effects
The pharmacological actions of this compound at the synaptic level lead to a cascade of downstream neurobiological effects that influence appetite, energy balance, and behavior.
Impact on Appetite Regulation Pathways
The appetite-suppressing effects of sibutramine are largely mediated by its active metabolites, including this compound. biosynth.com These effects are linked to the enhanced action of monoamines in key brain regions that regulate energy homeostasis, particularly the hypothalamus. The inhibition of serotonin and norepinephrine reuptake is thought to promote a feeling of satiety, thereby reducing food intake. drugbank.com
Studies on the parent compound, sibutramine, show that its chronic administration can alter the expression of key neuropeptides involved in appetite control within the arcuate nucleus (ARC) of the hypothalamus. Specifically, sibutramine treatment has been shown to attenuate the increase in Neuropeptide Y (NPY), an orexigenic (appetite-stimulating) peptide, that is typically induced by energy restriction. It also decreases the expression of proopiomelanocortin (POMC) mRNA, which is a precursor to anorexigenic (appetite-suppressing) peptides. These actions suggest that the compound helps to lower the "defended" body weight by modulating these central pathways.
Influence on Energy Expenditure and Thermogenesis Mechanisms
This compound contributes to weight reduction not only by decreasing energy intake but also by increasing energy expenditure through the stimulation of thermogenesis. medchemexpress.comnih.gov Research in animal models has demonstrated that both sibutramine and its primary and secondary amine metabolites cause a dose-dependent increase in oxygen consumption, which is a measure of metabolic rate. nih.gov This increase in thermogenesis can be sustained for several hours and is accompanied by a significant rise in core body temperature. nih.gov The mechanism is believed to involve the activation of the sympathetic nervous system, leading to the stimulation of β₃-adrenergic receptors in brown adipose tissue (BAT), a key site for thermogenesis. nih.gov
Modulation of Locomotor Activity and Behavioral Responses
This compound and its enantiomers have been shown to modulate locomotor activity. In animal studies, administration of the metabolites of sibutramine resulted in increased locomotor activity. nih.gov This effect is also enantioselective, with the (R)-enantiomers being more potent in stimulating movement than the (S)-enantiomers. nih.gov
Interestingly, the anorexic and locomotor effects of these compounds appear to be dissociable. For instance, (R)-didesmethylsibutramine was found to decrease food intake at a time point (24-42 hours post-treatment) when its effects on locomotor activity were no longer observed. nih.gov This suggests that different neurochemical pathways or time courses of action may underlie these distinct behavioral responses.
NMDA Receptor Evoked Activity Inhibition
Beyond its primary action on monoamine transporters, this compound has been found to interact with the glutamate system. Specifically, research has shown that this compound hydrochloride can inhibit N-methyl-D-aspartate (NMDA)-evoked activity. medchemexpress.com An in vivo study in the rat dorsolateral geniculate nucleus demonstrated that the compound could reduce the excitatory responses elicited by NMDA. medchemexpress.com However, separate receptor binding profile analyses have indicated that this compound has a low affinity for glutamate (NMDA) receptors. drugbank.com This suggests that the inhibition of NMDA-evoked activity may not occur through direct competition at the glutamate binding site but potentially through an allosteric or channel-blocking mechanism.
Pharmacokinetic Studies and Metabolic Fate of Didesmethylsibutramine
In Vivo Formation and Biotransformation Pathways
Sibutramine (B127822) undergoes extensive first-pass metabolism in the liver, where it is converted into its more pharmacologically potent metabolites. ualberta.ca This biotransformation is a sequential process primarily mediated by the cytochrome P450 (CYP) enzyme system.
Role of Cytochrome P450 Enzymes in N-Demethylation (e.g., CYP2B6)
The conversion of sibutramine into its active metabolites occurs through N-demethylation, a process of removing methyl groups from the nitrogen atom of the sibutramine molecule. Research has identified CYP2B6 as the principal enzyme responsible for catalyzing the two-step N-demethylation of sibutramine. nih.gov
While other CYP isoforms like CYP2C19, CYP3A4, and CYP3A5 can contribute to the initial demethylation step, particularly at higher substrate concentrations, their role is considered minor under typical clinical conditions. nih.gov The formation of both monodesmethylsibutramine (M1) and didesmethylsibutramine (M2) is most efficiently catalyzed by CYP2B6. nih.gov Studies using human liver microsomes have shown that the kinetics of this metabolic process fit a two-enzyme model, with the high-affinity component's activity being very similar to that observed in recombinant CYP2B6. nih.gov This highlights the central role of CYP2B6 in the bioactivation of sibutramine.
Sequential Metabolism from Sibutramine to this compound
The metabolic journey from sibutramine to this compound involves two sequential demethylation steps:
First N-demethylation: Sibutramine is first metabolized to its secondary amine metabolite, monodesmethylsibutramine (also referred to as M1 or desmethylsibutramine). wikipedia.orgualberta.ca
Second N-demethylation: Monodesmethylsibutramine (M1) then undergoes a further demethylation step to form the primary amine metabolite, this compound (also known as M2 or dinorsibutramine). wikipedia.orgualberta.ca
These active metabolites are subsequently metabolized further through hydroxylation and conjugation into inactive metabolites (M5 and M6) before being excreted. drugbank.com
Plasma Concentration Dynamics in Biological Systems
Methodologies for Metabolite Quantification in Plasma
Sensitive and specific analytical methods are required to quantify sibutramine and its metabolites in biological fluids like plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique used for this purpose. nih.govsemanticscholar.org This method offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the parent drug and its metabolites.
The process typically involves:
Sample Preparation: Extraction of the analytes (sibutramine, monodesmethylsibutramine, and this compound) from the plasma matrix, often using liquid-liquid extraction. nih.govresearchgate.net
Chromatographic Separation: Separation of the different compounds using a liquid chromatography system, typically with a C18 analytical column. nih.govresearchgate.net
Detection: Quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity for each specific compound. nih.govsemanticscholar.orgresearchgate.net
These methods have been validated over specific concentration ranges, for example, from 10.0 to 10,000.0 pg/mL for all three compounds, demonstrating high accuracy and precision. nih.gov
Factors Influencing Plasma Levels (e.g., Genetic Polymorphisms, Drug Interactions)
Several factors can influence the plasma concentrations of this compound, leading to inter-individual variability in drug response.
Genetic Polymorphisms: Variations in the genes encoding for metabolic enzymes can significantly alter drug metabolism. Polymorphisms in the CYP2B6 gene, the primary enzyme responsible for sibutramine's metabolism, can affect the formation rate of its active metabolites. nih.govfrontiersin.org For example, the CYP2B66 allele has been shown to influence pulse rate changes and the extent of weight reduction in patients. nih.gov Similarly, genetic variations in CYP2C19 have been found to substantially influence the plasma levels of sibutramine and its metabolites. nih.gov
Drug Interactions: Co-administration of other drugs can affect the activity of CYP enzymes, thereby altering the metabolism of sibutramine.
Inhibitors: Drugs that inhibit CYP2B6 (e.g., clopidogrel) or CYP3A4 (e.g., ketoconazole, erythromycin) can decrease the rate of metabolism, leading to elevated plasma levels of the parent drug and potentially reduced levels of the metabolites. wikipedia.orgresearchgate.net
Inducers: Conversely, drugs that induce CYP enzymes (e.g., rifampin, carbamazepine, phenobarbital) can increase the rate of metabolism, potentially leading to lower plasma concentrations of the parent drug and higher concentrations of its metabolites. medindia.net
Disease States: Conditions affecting liver or kidney function can impair drug metabolism and excretion, respectively, potentially altering plasma concentrations. The use of sibutramine is not recommended in patients with severe renal or hepatic impairment. drugs.com
Comparative Pharmacokinetics of Sibutramine and its Active Metabolites
The active metabolites, monodesmethylsibutramine (M1) and this compound (M2), exhibit different pharmacokinetic profiles compared to the parent drug, sibutramine. Notably, the metabolites have higher exposure and longer half-lives. fda.gov Following a single oral dose, sibutramine is rapidly absorbed and extensively metabolized, resulting in a short half-life of about 1.6 hours. fda.gov
The active metabolites M1 and M2 are formed quickly, reaching peak plasma concentrations in approximately 3 to 4 hours. researchgate.netfda.govcaldic.com They are then eliminated more slowly than the parent compound, with reported elimination half-lives of approximately 14 to 18 hours. ualberta.cacaldic.com This longer duration in the body contributes significantly to the sustained pharmacological effect of the drug.
Below is a table summarizing the pharmacokinetic parameters of sibutramine and its active metabolites from a study in healthy subjects under fasting conditions.
Data derived from studies in healthy subjects under fasting conditions. ualberta.cafda.gov Tmax refers to the time to reach maximum plasma concentration. Elimination half-life is the time required for the concentration of the drug in the body to be reduced by one-half.
The following table presents data from a bioequivalence study in healthy volunteers, showing the peak plasma concentration (Cmax) and area under the curve (AUC), which represents total drug exposure.
Pharmacokinetic parameters for active metabolites in obese adolescents following a single 15 mg dose of sibutramine. fda.gov Cmax is the maximum observed plasma concentration. AUC0-t is the area under the plasma concentration-time curve from time zero to the last measurable concentration.
Advanced Analytical Methodologies for Didesmethylsibutramine Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the separation of didesmethylsibutramine from complex mixtures, enabling its subsequent identification and quantification. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are the most prominently utilized techniques.
HPLC is a widely adopted method for the analysis of this compound, often in conjunction with its parent compound, sibutramine (B127822), and the mono-desmethyl metabolite. This technique offers robust and reproducible separations.
High-performance liquid chromatography with ultraviolet (UV) detection is a common approach for the simultaneous determination of sibutramine and its metabolites in substances like dietary supplements. In one such method, the separation was carried out on a Spherisorb C8 reversed-phase column. The mobile phase consisted of a gradient of acetonitrile and an aqueous solution of 0.2% formic acid with 20mM ammonium acetate. For quantification, UV detection was set at a wavelength of 223 nm. scispace.comnih.govresearchgate.net This wavelength is chosen due to the presence of a phenyl moiety in the compound's structure, which provides sufficient molar absorptivity for sensitive detection. scispace.com The method demonstrated good linearity over a concentration range of 0.025–1.0 mg/mL for this compound, with a correlation coefficient greater than 0.9990. scispace.comnih.govresearchgate.net The validation of such methods typically includes assessments of precision and accuracy, which have been shown to be acceptable for routine analysis. scispace.comnih.govresearchgate.net Another study reported a stability-indicating HPLC method using a C-18 column with a mobile phase of phosphate buffer (pH 5.5) and acetonitrile (30:70, v/v) and UV detection at 225 nm. ijrpc.com
Table 1: Example of HPLC-UV Method Parameters for this compound Analysis scispace.comnih.govresearchgate.net
| Parameter | Details |
|---|---|
| Column | Spherisorb C8 |
| Mobile Phase | Acetonitrile and 0.2% formic acid with 20mM ammonium acetate (gradient) |
| Detection Wavelength | 223 nm |
| Linearity Range | 0.025–1.0 mg/mL |
| Correlation Coefficient | > 0.9990 |
High-performance liquid chromatography with a diode-array detector (DAD) offers the advantage of acquiring spectral data across a range of wavelengths simultaneously, which aids in peak purity assessment and compound identification. A validated HPLC-DAD method for the simultaneous determination of sibutramine and phenolphthalein in dietary supplements reported a limit of detection (LOD) of 0.33 μg/mL and a limit of quantification (LOQ) of 1 μg/mL for sibutramine, with recovery rates between 91.87% and 96.46%. myfoodresearch.com While this study focused on the parent drug, the methodology is indicative of the performance that can be expected for its metabolites like this compound. Another reversed-phase HPLC method with DAD detection was developed for the determination of sibutramine in human plasma and pharmaceutical preparations, using a mobile phase of methanol-acetonitrile (90:10) and detection at 224 nm. researchgate.netresearchgate.net
Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved resolution and sensitivity compared to traditional HPLC. UPLC systems, often coupled with mass spectrometry (UPLC-MS/MS), are highly effective for the rapid detection of numerous compounds, including neuropsychotropic drugs, in biological matrices. nih.gov For instance, a UPLC-MS/MS method was developed for the rapid screening of 71 neuropsychotropic drugs in human serum, demonstrating the high-throughput capabilities of this technique. nih.gov Although specific UPLC methods dedicated solely to this compound are less commonly detailed in isolation, the principles of UPLC are frequently applied in methods analyzing sibutramine and its metabolites, often under the term ultra-high-performance liquid chromatography (UHPLC). semanticscholar.orgnih.gov These methods benefit from shorter run times and increased sensitivity. nih.govskku.edu
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of this compound, especially in biological samples like urine. nih.govresearchgate.net A GC-MS study focusing on the urinary metabolites of sibutramine identified this compound as one of the main metabolites. nih.govresearchgate.net For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of the analytes. nih.govresearchgate.net In the aforementioned study, metabolites were derivatized to their corresponding methyl and trimethylsilyl derivatives. nih.govresearchgate.net The method demonstrated that all metabolites were clearly detectable in a concentration range of 10 to 50 ng/mL. nih.gov Another developed GC-MS method for the quantification of sibutramine in dietary supplements reported a limit of detection of 0.181 μg/mL and a limit of quantification of 0.5488 μg/mL. mdpi.com
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive and selective detection technique that is frequently coupled with chromatographic methods for the definitive identification and quantification of this compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of this compound in various matrices, including human plasma and dietary supplements. nih.govscispace.comnih.govnifc.gov.vn These methods offer excellent sensitivity and specificity, allowing for the detection of very low concentrations of the analyte.
In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, commonly using an electrospray ionization (ESI) source in the positive ion mode. scirp.orgsemanticscholar.orglongdom.orgscirp.org Quantification is then performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. For this compound (DDSB), a common transition monitored is m/z 252.2 → 124.9. nih.govnih.gov
Several validated LC-MS/MS methods have been reported with varying linear ranges and sensitivities. For instance, one method for the quantification of sibutramine and its two metabolites in human plasma was validated over a linear concentration range of 10.0–10,000.0 pg/mL for all three compounds, with correlation coefficients (r) of ≥0.9997. nih.govnih.gov Another study reported a linear range of 0.05–20 ng/mL for this compound in human plasma, with a lower limit of quantification of 0.05 ng/mL. nih.govskku.edu Yet another method for analyzing dietary supplements demonstrated linearity from 0.002 to 0.1 µg/mL for this compound. scispace.com The precision and accuracy of these methods are typically evaluated at multiple concentration levels and have been consistently shown to be within acceptable limits. nih.gov
Table 2: Summary of LC-MS/MS Method Parameters for this compound Quantification
| Matrix | Linear Range | LLOQ | Ion Transition (m/z) | Reference |
|---|---|---|---|---|
| Human Plasma | 10.0–10,000.0 pg/mL | 10.0 pg/mL | 252.2 → 124.9 | nih.govnih.gov |
| Human Plasma | 0.05–20 ng/mL | 0.05 ng/mL | Not specified | nih.govskku.edu |
| Human Plasma | 0.10–11.00 ng/mL | 0.10 ng/mL | 254.10 → 126.9 and 254.10 → 141.00 | semanticscholar.org |
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has also been successfully employed for the simultaneous determination of sibutramine and this compound in dietary supplements. scispace.comnih.govresearchgate.net In this approach, identification is achieved by selected ion recording at m/z 252 for this compound. scispace.comnih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound analysis, LC-MS offers a robust method for its identification and quantification.
One of the key components of an LC-MS method is the chromatographic separation. Various studies have utilized reversed-phase high-performance liquid chromatography (HPLC) for the separation of this compound from other related compounds and matrix components. The choice of the stationary phase (column) and the mobile phase is critical for achieving optimal separation. For instance, a Spherisorb C8 reversed-phase column has been successfully used with a gradient mobile phase consisting of acetonitrile and an aqueous 0.2% formic acid solution containing 20mM ammonium acetate. scispace.com This setup allows for good separation of the analyte in a relatively short analysis time. scispace.com
Following chromatographic separation, the analyte is introduced into the mass spectrometer for detection. Electrospray ionization (ESI) is a commonly employed ionization technique in LC-MS for polar molecules like this compound. scispace.com In the mass spectrometer, the compound is identified based on its mass-to-charge ratio (m/z). For this compound, selected ion recording at an m/z of 252 is often used for its detection. scispace.comresearchgate.net
The table below summarizes typical parameters used in an HPLC-ESI-MS method for the determination of this compound. scispace.com
| Parameter | Specification |
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Column | Spherisorb C8 reversed-phase |
| Mobile Phase | Acetonitrile and 0.2% formic acid with 20mM ammonium acetate (gradient) |
| Ionization | Electrospray Ionization (ESI) |
| MS Detection | Selected Ion Recording (SIR) |
| m/z for this compound | 252 |
| Quantitative Detection | UV at 223 nm |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For enhanced selectivity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound, particularly in complex biological matrices like human plasma. nih.govscirp.orgnih.gov This technique involves the use of two mass analyzers in series, which significantly reduces background noise and matrix interference.
In a typical LC-MS/MS workflow, the analyte is first separated using HPLC. A variety of columns and mobile phases have been reported. For example, a Zorbax SB-C18 column with a mobile phase of 5 mM ammonium formate and acetonitrile (10:90, v/v) has been utilized. nih.gov Another method employed a Luna C18 column with a mobile phase of acetonitrile and 10 mM ammonium formate buffer (50:50, v/v). nih.gov
After separation and ionization (commonly ESI in positive mode), the precursor ion of this compound (m/z 252.2 or 252.1) is selected in the first mass analyzer. nih.govnifc.gov.vn This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. A common multiple reaction monitoring (MRM) transition for this compound is m/z 252.2 → 124.9 or 252.1 → 125.0. nih.govnifc.gov.vn This high specificity allows for accurate quantification even at very low concentrations.
The following table presents a summary of parameters from a validated LC-MS/MS method for this compound quantification in human plasma. nih.gov
| Parameter | Specification |
| Instrument | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å) |
| Mobile Phase | 5 mM ammonium formate:acetonitrile (10:90, v/v) |
| Flow Rate | 0.6 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 252.2 |
| Product Ion (m/z) | 124.9 |
| Linear Concentration Range | 10.0–10,000.0 pg/mL |
| Correlation Coefficient (r) | ≥0.9997 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is integral to the analysis of this compound by LC-MS and LC-MS/MS. nih.govnih.govnih.gov It is particularly well-suited for polar and thermally labile molecules, as it allows for the transfer of ions from solution into the gas phase with minimal fragmentation.
In the context of this compound analysis, ESI is typically operated in the positive ion mode, where the molecule is protonated to form [M+H]⁺ ions. The optimization of ESI-MS parameters is crucial for achieving maximum sensitivity. These parameters include the spray voltage, capillary temperature, and gas flow rates (nebulizer and drying gas).
For instance, in a study quantifying sibutramine and its metabolites, the MS optimization was performed by direct infusion of solutions into the ESI source to determine the optimal conditions for generating the protonated molecules. nih.gov The high sensitivity of ESI-MS allows for the detection of this compound at picogram per milliliter levels in biological samples. nih.gov
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (QTOF-LC/MS)
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (QTOF-LC/MS) is a high-resolution mass spectrometry technique that provides accurate mass measurements. This capability is particularly valuable for the identification of unknown compounds and for confirming the identity of target analytes like this compound, especially in complex matrices encountered in forensic and metabolic studies.
In a study analyzing the metabolites of illegal anti-obesity drugs, LC-Q-TOF-MS/MS was used to identify the metabolites of this compound and other sibutramine analogues in both in vitro (human liver microsomes) and in vivo (rat urine and feces) models. nih.gov The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the detected ions, providing a high degree of confidence in the identification of the metabolites.
The combination of the quadrupole's ability to select precursor ions and the TOF analyzer's high-resolution mass measurement of product ions makes QTOF-LC/MS a powerful tool for both qualitative and quantitative analysis of this compound and its metabolic products. nih.gov
Method Validation Parameters in Research Settings
The validation of analytical methods is a critical process in research to ensure the reliability and accuracy of the obtained results. For the analysis of this compound, several key parameters are evaluated.
Specificity and Selectivity Studies
Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. In the analysis of this compound, this is particularly important to avoid interference from the parent drug, sibutramine, its other metabolites like desmethylsibutramine (B128398), and endogenous components of the biological matrix.
LC-MS/MS methods offer high specificity due to the use of MRM, where a specific precursor ion and a specific product ion transition are monitored for the analyte. nih.govnifc.gov.vn The absence of interfering peaks at the retention time of this compound in blank matrix samples demonstrates the specificity of the method.
Limits of Detection (LOD) and Quantification (LOQ) Determinations
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These parameters are crucial for methods intended to measure low concentrations of this compound, especially in pharmacokinetic studies.
The LOD and LOQ are typically determined by analyzing a series of diluted solutions of the analyte and are often defined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or through statistical calculations based on the standard deviation of the response and the slope of the calibration curve.
Different analytical methods have reported varying LOD and LOQ values for this compound, reflecting the sensitivity of the specific instrumentation and methodology used. For example, a sensitive LC-MS/MS method reported a lower limit of quantification (LLOQ) of 0.05 ng/mL for this compound in human plasma. nih.gov In another study, the linearity range for this compound was established from 10.0 to 10,000.0 pg/mL, indicating a very low LOQ. nih.gov
The table below provides a comparative overview of the limits of quantification for this compound from different studies.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Human Plasma | 10.0 pg/mL | nih.gov |
| HPLC-ESI-MS/MS | Human Plasma | 0.328 ng/mL | nih.gov |
| LC-MS/MS | Human Plasma | 0.05 ng/mL | nih.gov |
| LC-MS/MS | Dietary Supplements | 0.002 µg/mL | nifc.gov.vn |
Accuracy and Precision Assessments
The reliability of analytical methods for this compound is established through rigorous accuracy and precision assessments. These evaluations ensure that the measured concentration of the analyte is a true reflection of its actual concentration in the sample.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for the quantification of this compound in human plasma. In one validated method, the intra-run precision for this compound was found to be ≤ 8.4%, with an intra-run accuracy of ≤ 9.8%. oup.com The inter-run precision was reported to be ≤ 10.0%. oup.com Another study utilizing HPLC-MS/MS demonstrated linearity for this compound over a concentration range of 0.10 to 11.00 ng/mL. semanticscholar.orglongdom.org
Gas chromatography-mass spectrometry (GC-MS) represents another robust technique for the analysis of sibutramine and its metabolites. A validated GC-MS method for the quantification of sibutramine in dietary supplements reported a precision of up to 2.99% and an accuracy in the range of 100.10–102.71%. mdpi.com While this data pertains to the parent compound, it is indicative of the method's capability for its metabolites.
High-performance thin-layer chromatography (HPTLC) has also been developed and validated for the detection of sibutramine, offering good accuracy and precision. One HPTLC method demonstrated accuracy for sibutramine between 99.911% and 103.278%. foliamedica.bg
Accuracy and Precision Data for this compound (as M2) in Human Plasma by LC-MS/MS
| Parameter | Level | Value |
| Intra-run Precision (%RSD) | LLOQ | ≤ 8.4% |
| LQC | ≤ 8.4% | |
| MQC | ≤ 8.4% | |
| HQC | ≤ 8.4% | |
| Intra-run Accuracy (% Deviation) | LLOQ | ≤ 9.8% |
| LQC | ≤ 9.8% | |
| MQC | ≤ 9.8% | |
| HQC | ≤ 9.8% | |
| Inter-run Precision (%RSD) | LLOQ | ≤ 10.0% |
| LQC | ≤ 10.0% | |
| MQC | ≤ 10.0% | |
| HQC | ≤ 10.0% | |
| Inter-run Accuracy (% Deviation) | LLOQ | Data not specified |
| LQC | Data not specified | |
| MQC | Data not specified | |
| HQC | Data not specified |
LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.
Linearity and Range Evaluations
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For the analysis of this compound in human plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated with a linear range of 0.2–16.0 ng/mL. oup.com The correlation coefficient of the regression for the calibration curve was reported to be ≥ 0.9990. oup.com Another sensitive and selective liquid chromatographic method coupled with tandem mass spectrometry demonstrated linearity for this compound over a concentration range of 0.10 to 11.00 ng/mL. semanticscholar.orglongdom.org
In the context of analyzing dietary supplements for sibutramine and its analogues, a gas chromatography-mass spectrometry (GC-MS) method showed a linearity range from 0.3 to 30 μg/mL, with a coefficient of determination (R²) of 0.9999. mdpi.com For high-performance thin-layer chromatography (HPTLC) methods, a calibration curve for sibutramine was established in the range of 0.250–1.250 μ g/band . foliamedica.bg
A study utilizing dried urine spots (DUS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous detection of sibutramine and its active metabolites, including this compound, reported a coefficient of determination (R²) of 0.9993 for this compound. tci-thaijo.org
Linearity and Range of Analytical Methods for this compound and Related Compounds
| Analytical Method | Matrix | Analyte | Linear Range | Correlation Coefficient (R²) |
| LC-MS/MS | Human Plasma | This compound (M2) | 0.2–16.0 ng/mL | ≥ 0.9990 |
| LC-MS/MS | Human Plasma | This compound | 0.10–11.00 ng/mL | Not Specified |
| GC-MS | Dietary Supplements | Sibutramine | 0.3–30 μg/mL | 0.9999 |
| HPTLC | Dietary Supplements | Sibutramine | 0.250–1.250 μ g/band | Not Specified |
| DUS-LC-MS/MS | Dried Urine Spots | This compound | Not Specified | 0.9993 |
Recovery and Stability in Biological and Matrix Samples
The recovery of an analyte in an analytical method refers to the extraction efficiency of the method, determined by comparing the analytical response of an extracted sample to the response of a standard solution of the same concentration. Stability assessments are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.
Another study involving a liquid chromatographic method for sibutramine in soft gelatin capsules indicated that light was the most significant stress condition contributing to its degradation. researchgate.net While this pertains to the parent drug, it highlights the importance of controlled storage conditions for related compounds like this compound.
The stability of psychotropic substances, a class to which sibutramine belongs, has been studied in alternative biological matrices such as vitreous humor and liver homogenate. These studies have shown that storage temperature significantly impacts the stability of the analytes, with lower temperatures generally providing better stability. nih.gov For instance, storage at -20°C ensured the stability of most psychotropic substances in vitreous humor for up to one month. nih.gov
Recovery and Stability Data for this compound (M2) in Human Plasma
| Parameter | Condition | Result |
| Overall Recovery | - | 77.9% |
| Long-Term Stability | -70°C for 52 days | ≤ 4.5% change |
Application of Analytical Methods in Research and Surveillance
The developed and validated analytical methodologies for this compound are instrumental in various research and surveillance applications. These methods enable the accurate quantification of the compound in biological fluids for pharmacokinetic studies and the detection of its illicit presence in various products.
Bioanalytical Method Development for Human Plasma Analysis
The development of robust bioanalytical methods is essential for understanding the pharmacokinetic profile of this compound. onlinepharmacytech.info High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a preferred technique for the determination of sibutramine and its metabolites in human plasma due to its high sensitivity and selectivity. semanticscholar.orgscirp.org
A selective and sensitive HPLC-MS/MS method was developed and validated for the simultaneous determination of sibutramine, monodesmethylsibutramine, and this compound in human plasma. semanticscholar.orgscirp.org This method involved liquid-liquid extraction of the analytes from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. scirp.org The method was successfully applied to a bioequivalence and pharmacokinetic study in healthy volunteers. longdom.org
Another rapid and sensitive liquid chromatography-tandem mass spectrometry method was developed for the quantitation of the active metabolites of sibutramine, including this compound, in human plasma for routine bioequivalence studies. oup.com This method featured a rapid solid-phase extraction from plasma, a short chromatographic run time of 2.8 minutes, and a sub-nanogram level of quantitation. oup.com
Detection in Research Samples and Experimental Matrices
Beyond clinical research, analytical methods for this compound are crucial for surveillance purposes, particularly in the screening of dietary supplements and other products that may be illegally adulterated. The presence of this compound in such products poses a significant health risk to consumers.
Gas chromatography-mass spectrometry (GC-MS) methods have been developed and validated for the screening of sibutramine in weight loss supplements. mdpi.com These methods are capable of detecting and quantifying sibutramine and its analogues, thereby aiding regulatory agencies in identifying adulterated products. mdpi.com
High-performance thin-layer chromatography (HPTLC) offers a cost-effective and time-saving alternative for the screening of multiple samples simultaneously. foliamedica.bg A validated HPTLC method has been successfully used for the determination and quantification of sibutramine in dietary supplements, confirming its presence in several tested products. foliamedica.bg
Furthermore, the development of methods for detecting sibutramine and its metabolites in alternative matrices like dried urine spots (DUS) provides a less invasive and more convenient sample collection technique for research and monitoring purposes. tci-thaijo.orgnrct.go.th An LC-MS/MS method coupled with DUS has been successfully developed for the simultaneous quantitative detection of sibutramine and its active metabolites. tci-thaijo.org
Toxicological Investigations and Safety Profiles of Didesmethylsibutramine Exposure
Neurotoxicity Studies
The neurotoxic potential of didesmethylsibutramine is linked to its mechanism of action, which involves the inhibition of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake in the brain. wikipedia.org
Assessment of Psychosis and Central Nervous System Effects
While comprehensive data on the direct psychoactive effects of this compound are limited, a notable case report has linked its use to an episode of psychosis. wikipedia.org This suggests a potential for significant central nervous system disturbances. The parent compound, sibutramine (B127822), has been associated with various CNS effects, which may be mediated in part by its active metabolites, including this compound.
Impact on Dopamine-Dependent Behaviors
This compound's inhibition of dopamine reuptake can influence dopamine-dependent behaviors. Dopamine is a key neurotransmitter in the brain's reward system, and alterations in its signaling are associated with changes in motivation, reinforcement, and addictive behaviors. The impact of this compound on these behaviors is an area of ongoing research interest.
Cardiovascular System Implications
The cardiovascular effects of this compound are a significant area of concern, largely extrapolated from studies on its parent compound, sibutramine. The sympathomimetic actions of these compounds can lead to notable changes in cardiovascular parameters.
Evaluation of Effects on Blood Pressure and Heart Rate
Clinical studies on sibutramine have consistently demonstrated its tendency to increase both blood pressure and heart rate. nih.govuq.edu.aunih.govlatimes.com These effects are attributed to the inhibition of norepinephrine reuptake, leading to increased sympathetic nervous system activity. As an active metabolite, this compound contributes to these cardiovascular effects. The Sibutramine Cardiovascular Outcomes (SCOUT) trial, a large-scale study, provided significant data on these effects.
Table 1: Changes in Blood Pressure and Heart Rate with Sibutramine Treatment
| Parameter | Placebo Group | Sibutramine Group | Mean Difference |
| Systolic Blood Pressure | Decrease | Smaller Decrease | 1.2 mmHg higher in sibutramine group |
| Diastolic Blood Pressure | Decrease | Smaller Decrease | 1.4 mmHg higher in sibutramine group |
| Heart Rate | Decrease | Increase | 2.2 to 3.7 bpm higher in sibutramine group |
Source: Data adapted from the SCOUT trial. uq.edu.au
Analysis of Cardiovascular Event Risk in Metabolite Exposure
The SCOUT trial provided crucial insights into the long-term cardiovascular risks associated with sibutramine and, by extension, its active metabolites. The trial included over 10,000 overweight or obese individuals with a high risk of cardiovascular events. The results indicated an increased risk of non-fatal cardiovascular events in the sibutramine group compared to the placebo group. latimes.commedscape.comjwatch.orgmdedge.comunideb.hu A forensic toxicology report in a case of sudden cardiac death revealed the presence of this compound, further highlighting the potential for severe cardiovascular adverse events. nih.gov
Table 2: Risk of Cardiovascular Events in the SCOUT Trial
| Outcome | Placebo Group (%) | Sibutramine Group (%) | Hazard Ratio (95% CI) | P-value |
| Primary Outcome (Non-fatal MI, non-fatal stroke, resuscitated cardiac arrest, or cardiovascular death) | 10.0 | 11.4 | 1.16 (1.03 - 1.31) | 0.02 |
| Non-fatal Myocardial Infarction | 3.2 | 4.1 | 1.28 (1.04 - 1.57) | 0.02 |
| Non-fatal Stroke | 1.9 | 2.6 | 1.36 (1.04 - 1.77) | 0.03 |
Source: Data from the Sibutramine Cardiovascular Outcomes (SCOUT) trial. medscape.comunideb.hu
Reproductive Toxicology Investigations
Studies in animal models have been conducted to evaluate the potential reproductive toxicity of sibutramine, providing insights into the possible effects of its active metabolites like this compound.
In male rats, exposure to sibutramine has been shown to adversely affect reproductive parameters. These effects include a reduction in the weight of the epididymis, ventral prostate, and seminal vesicle. nih.govresearchgate.net Furthermore, decreased sperm reserves and a higher incidence of cytoplasmic droplets on sperm have been observed, along with androgen depletion. nih.govresearchgate.net
In female rats, studies on the effects of sibutramine during pregnancy have indicated potential risks. Research has shown that sibutramine administration can lead to an increase in post-implantation loss and a decrease in fetal weight. nih.govresearcher.life These findings suggest that exposure to sibutramine and its metabolites during critical periods of development may impair reproductive performance. nih.govresearcher.life
Table 3: Summary of Reproductive Toxicology Findings for Sibutramine in Animal Models
| Sex | Species | Observed Effects |
| Male | Rat | Reduced weight of reproductive organs (epididymis, prostate, seminal vesicle), decreased sperm reserves, increased sperm abnormalities, androgen depletion. nih.govresearchgate.net |
| Female | Rat | Increased post-implantation loss, decreased fetal weight. nih.govresearcher.life |
Potential Effects on Fertility
Research into the direct effects of this compound on fertility is not extensively documented in publicly available scientific literature. However, studies on its parent compound, sibutramine, provide insights into potential reproductive toxicities.
Animal studies have indicated that sibutramine can adversely affect male reproductive parameters. In one study, male rats treated with sibutramine exhibited a reduction in the weight of the epididymis, ventral prostate, and seminal vesicle. jscimedcentral.com Furthermore, decreased sperm reserves and a faster transit time of sperm through the epididymis were observed, alongside androgen depletion and an increased incidence of cytoplasmic droplets in sperm. jscimedcentral.com These findings suggest a potential for impaired male fertility.
Another study on male rats exposed to sibutramine also reported faster sperm transit time and lower epididymal sperm reserves. nih.govgoogle.com This was associated with reduced sperm quality and, consequently, decreased fertility as assessed by in utero artificial insemination. nih.govgoogle.com The researchers suggested that the sympathomimetic effects of sibutramine, leading to epididymal norepinephrine depletion, could be a contributing factor to these reproductive impairments. nih.govgoogle.com
Table 1: Effects of Sibutramine on Male Rat Reproductive Parameters
| Parameter | Observation | Source(s) |
|---|---|---|
| Organ Weight | Reduction in epididymis, ventral prostate, and seminal vesicle weight. | jscimedcentral.com |
| Sperm Reserves | Decreased. | jscimedcentral.comnih.govgoogle.com |
| Sperm Transit Time | Faster transit through the epididymis. | jscimedcentral.comnih.govgoogle.com |
| Hormonal Effects | Androgen depletion. | jscimedcentral.com |
| Sperm Quality | Increased index of cytoplasmic droplet; reduced quality. | jscimedcentral.comnih.govgoogle.com |
| Fertility | Decreased fertility after natural mating and in utero insemination. | jscimedcentral.comnih.govgoogle.com |
Impact on Fetal Development
Direct studies on the impact of this compound on fetal development are scarce. The available information is primarily derived from studies on sibutramine exposure during pregnancy.
Human case reports and small-scale studies on involuntary exposure to sibutramine during the first trimester of pregnancy have not suggested a major risk of congenital malformations. nih.govup.ac.zanih.gov However, it is generally recommended that sibutramine and, by extension, its active metabolites be avoided during pregnancy due to the limited data. nih.gov
Animal studies have provided some additional insights. A study in pregnant rats treated with sibutramine found a significant increase in post-implantation loss. lgcstandards.com The same study also noted a significant decrease in fetal weight in overweight rats treated with sibutramine. lgcstandards.com Conversely, a study on the effects of sibutramine hydrochloride on perinatal development in mice did not find evidence of reproductive or developmental toxicity. nih.gov
Organ Toxicity Studies
Evaluation of Systemic Organ Damage from Prolonged Exposure
The primary concern regarding the organ toxicity of sibutramine and its active metabolites, including this compound, has been cardiovascular adverse events. nih.gov Numerous reports have linked sibutramine to hypertension, tachycardia, arrhythmias, myocardial infarction, and stroke, which ultimately led to its withdrawal from the market. nih.govjscimedcentral.comnih.gov
A case report of sudden cardiac death highlighted the direct implication of sibutramine and its metabolites. Toxicological analysis revealed significant levels of sibutramine, desmethylsibutramine (B128398), and this compound, with the cause of death attributed to "Complications of Acute Sibutramine Intoxication". nih.gov
Furthermore, studies on weight loss supplements adulterated with sibutramine hydrochloride have demonstrated toxicity to other organs. In a study using rats, the administration of these adulterated supplements for 35 days resulted in a significant increase in the weights of the liver and kidneys compared to the control group. jppres.com This suggests a potential for hepatotoxicity and nephrotoxicity with prolonged exposure.
Table 2: Observed Organ Toxicity Associated with Sibutramine and its Metabolites
| Organ System | Observed Effects | Source(s) |
|---|---|---|
| Cardiovascular | Hypertension, tachycardia, arrhythmias, myocardial infarction, stroke, sudden cardiac death. | nih.govjscimedcentral.comnih.gov |
| Hepatic (Liver) | Increased liver weight in animal studies. | jppres.com |
| Renal (Kidney) | Increased kidney weight in animal studies. | jppres.com |
Immunological Responses and Sensitization Potential
Similar to the data on genotoxicity and carcinogenicity, there is no available information from scientific literature on the immunological responses or sensitization potential of this compound. Studies to assess potential immunotoxicity, which would evaluate effects on immune cell function and the potential to induce hypersensitivity reactions, have not been reported for this compound. nih.govresearchgate.net
Chemical Synthesis and Derivatization Research for Didesmethylsibutramine
Synthetic Pathways from Sibutramine (B127822) Precursors
The most direct synthetic approach to didesmethylsibutramine involves the removal of the two methyl groups from the tertiary amine functionality of sibutramine. This transformation is a classic example of N-demethylation in organic synthesis.
N-Demethylation Strategies
The conversion of sibutramine or its monodemethylated intermediate, desmethylsibutramine (B128398), to this compound necessitates the cleavage of stable carbon-nitrogen bonds. Several well-established methods for the N-demethylation of tertiary amines can be applied to this synthesis.
One of the oldest and most recognized methods is the von Braun reaction . This reaction involves treating the tertiary amine with cyanogen bromide (CNBr), which leads to the formation of a cyanamide intermediate and an alkyl bromide. Subsequent hydrolysis of the cyanamide yields the secondary amine. In the context of producing this compound from desmethylsibutramine, this method would provide a direct route, although the use of toxic reagents like CNBr is a significant drawback.
A more contemporary and often milder approach involves the use of haloformate reagents , such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). The reaction of a tertiary amine with ACE-Cl, for instance, results in the formation of a carbamate intermediate. This intermediate can then be selectively cleaved, often by methanolysis, to yield the corresponding secondary amine hydrochloride. This method is generally high-yielding and compatible with a variety of functional groups.
The modified-Polonovski reaction offers another viable pathway. This method typically involves the oxidation of the tertiary amine to its corresponding N-oxide, followed by treatment with a reducing agent, such as iron(II) chloride, to induce demethylation. This approach mimics the in vivo metabolic pathway of many N-alkylamines.
Furthermore, modern synthetic methodologies, including photoredox catalysis , have emerged as powerful tools for N-dealkylation. These methods often utilize visible light and a photocatalyst to generate reactive intermediates that facilitate the cleavage of the N-alkyl bond under mild conditions. Such approaches are attractive due to their high functional group tolerance and often greener reaction conditions.
| N-Demethylation Strategy | Key Reagent(s) | Intermediate |
| von Braun Reaction | Cyanogen bromide (CNBr) | Cyanamide |
| Haloformate-mediated | α-Chloroethyl chloroformate (ACE-Cl) | Carbamate |
| Modified-Polonovski | m-CPBA, FeCl2 | N-oxide |
| Photoredox Catalysis | Photocatalyst, light | Radical cation |
Stereoselective Synthesis of Enantiomers
This compound possesses a chiral center, and its enantiomers have been shown to exhibit different pharmacological activities. The (R)-enantiomer is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and displays significantly stronger anorectic activity in animal studies. guidechem.com This has driven the development of stereoselective synthetic methods to access the individual enantiomers in high purity.
Asymmetric Synthesis Approaches (e.g., using Sulfinamides)
A powerful strategy for the asymmetric synthesis of chiral primary amines involves the use of chiral sulfinamides, most notably Ellman's auxiliary, tert-butanesulfinamide. This approach has become a cornerstone of modern amine synthesis due to its high stereoselectivity and broad applicability.
The general synthetic sequence commences with the condensation of a ketone or aldehyde with a chiral sulfinamide (either the (R)- or (S)-enantiomer) to form a chiral N-sulfinyl imine. This intermediate then undergoes a diastereoselective addition of a nucleophile, such as an organometallic reagent. The stereochemical outcome of this addition is directed by the bulky tert-butylsulfinyl group, leading to the formation of a new stereocenter with high diastereomeric excess. Finally, the sulfinyl auxiliary is readily cleaved under acidic conditions to afford the desired chiral primary amine.
In the context of this compound, this strategy could be envisioned starting from a suitable cyclobutyl ketone precursor. The diastereoselective addition of an appropriate organometallic reagent corresponding to the isobutyl side chain, followed by removal of the sulfinyl group, would provide an enantiomerically enriched form of this compound. The choice of the (R)- or (S)-sulfinamide determines which enantiomer of the final product is obtained, allowing for access to both.
Resolution Techniques for Chiral Separation
In addition to asymmetric synthesis, the separation of enantiomers from a racemic mixture, a process known as resolution, is a widely used technique. For this compound and its parent compounds, several chiral resolution methods have been successfully employed.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation. For sibutramine and its metabolites, CSPs based on polysaccharide derivatives, such as cellulose or amylose, have proven effective.
Capillary Electrophoresis (CE) is another high-resolution separation technique that can be adapted for chiral separations. In this method, a chiral selector, such as a cyclodextrin derivative, is added to the background electrolyte. The formation of transient diastereomeric complexes between the enantiomers and the chiral selector results in different electrophoretic mobilities, enabling their separation. This technique has been successfully applied to the enantiomeric separation of sibutramine.
Synthesis of Hydroxylated and Deuterated Derivatives
The synthesis of derivatized forms of this compound, such as hydroxylated and deuterated analogs, is crucial for metabolic studies, as analytical standards, and for the development of new therapeutic agents with potentially improved pharmacokinetic profiles.
Cis-7-Hydroxy this compound Synthesis
The synthesis of hydroxylated metabolites of sibutramine, which can subsequently be demethylated to the corresponding this compound derivatives, has been reported. A key strategy involves the introduction of a protected hydroxyl group into one of the starting materials.
For the synthesis of cyclobutyl-hydroxylated derivatives, a synthetic route can commence with a tandem Grignard-reduction reaction on a 3-(tetrahydropyran-2-yloxy)-substituted 1-(4-chlorophenyl)cyclobutanecarbonitrile. This approach allows for the stereoselective introduction of the hydroxyl group on the cyclobutane ring. Subsequent reaction steps, including the formation of the amine side chain and deprotection of the hydroxyl group, would lead to the desired hydroxylated sibutramine analog. Final N-demethylation would then yield the target cis-7-hydroxy this compound. The existence of cis-7-Hydroxy Didesmethyl Sibutramine is confirmed by its commercial availability and assigned CAS number 186521-90-4.
Synthesis of Deuterated Derivatives
The incorporation of deuterium atoms into drug molecules is a common strategy in medicinal chemistry to alter their metabolic profiles. The replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond can slow down metabolic processes that involve the cleavage of that bond, a phenomenon known as the kinetic isotope effect.
General methods for the synthesis of deuterated amines can be applied to prepare deuterated this compound. One approach involves the use of deuterated reducing agents, such as lithium aluminum deuteride (LiAlD₄), to introduce deuterium at specific positions. For example, the reduction of a suitable amide or nitrile precursor with a deuterated hydride source could be employed.
Another strategy involves H-D exchange reactions, where protons in the molecule are replaced with deuterium from a deuterium source like D₂O, often in the presence of a catalyst. The selectivity of this exchange can be controlled by the reaction conditions and the choice of catalyst. These methods provide access to selectively deuterated analogs of this compound for use in pharmacokinetic and metabolic studies.
This compound, the primary amine metabolite of sibutramine, is a key compound in metabolism studies and has been the subject of targeted chemical synthesis for research and reference standard preparation. nih.govwikipedia.org Synthetic routes have been developed to produce racemic this compound, as well as its individual enantiomers, which have shown different biological activities. wikipedia.orgmdma.ch
A common synthetic approach to racemic this compound begins with the starting material 1-(4-chlorophenyl)-1-cyclobutylcarbonitrile. mdma.ch The synthesis involves a Grignard reaction, where an organomagnesium reagent is added to the nitrile group, followed by a reduction step. mdma.chrsc.org One described large-scale synthesis utilizes iso-butyl magnesium chloride for the Grignard addition, followed by reduction of the resulting imine intermediate with sodium borohydride to yield the primary amine, this compound. mdma.ch This method has been developed to be efficient and scalable for producing multi-kilogram quantities of the compound. mdma.ch
| Role | Chemical Name | Molecular Formula |
|---|---|---|
| Starting Material | 1-(4-chlorophenyl)-1-cyclobutylcarbonitrile | C11H10ClN |
| Grignard Reagent | iso-Butyl magnesium chloride | C4H9ClMg |
| Reducing Agent | Sodium borohydride | NaBH4 |
| Solvent | Toluene | C7H8 |
| Solvent | Methyl tert-butyl ether (MTBE) | C5H12O |
| Product | This compound | C15H22ClN |
Deuterium-Labeled this compound for Research
In biomedical and pharmacokinetic research, stable isotope-labeled compounds are invaluable tools for quantitative analysis. aptochem.com Deuterium-labeled this compound, such as Didesmethyl Sibutramine-d6, serves as an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govlgcstandards.com
The use of a deuterated internal standard is considered the best practice in quantitative bioanalysis. aptochem.com Because the deuterium-labeled analog is chemically identical to the analyte (this compound), it exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comtexilajournal.com This co-elution and similar ionization response allow it to accurately correct for variations in sample preparation (e.g., extraction recovery) and for matrix effects, which are common interferences in biological samples like plasma or urine. aptochem.comtexilajournal.com Matrix effects can suppress or enhance the ionization of the analyte, leading to inaccurate quantification if not properly controlled. texilajournal.com
The key characteristic of a deuterated standard is its difference in mass due to the replacement of hydrogen atoms with deuterium atoms. aptochem.com This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain virtually identical. aptochem.comnih.gov For instance, in LC-MS/MS analysis, specific mass transitions for both the unlabeled this compound (e.g., m/z 252.2/124.9) and its deuterated counterpart are monitored. nih.govresearchgate.net The ratio of the analyte's response to the internal standard's response is used for quantification, which provides more accurate and precise results than using a structurally analogous but chemically different internal standard. nih.govnih.gov
| Property | Value |
|---|---|
| Chemical Name | 1-(4-Chlorophenyl)-alpha-(2-methylpropyl)cyclobutanemethanamine-d6 |
| Molecular Formula | C15H16D6ClN |
| Molecular Weight | 257.83 g/mol |
| Unlabeled CAS Number | 84467-54-9 |
| Isotope Label | Deuterium |
| Primary Application | Internal Standard for quantitative bioanalysis (LC-MS/MS) |
Research Applications and Experimental Models in Didesmethylsibutramine Studies
In Vitro Assays for Target Engagement and Efficacy
In vitro assays are fundamental in determining the interaction of didesmethylsibutramine with its molecular targets and assessing its functional potency.
Synaptosomal Uptake Inhibition Assays
Synaptosomal uptake inhibition assays are a key in vitro method used to evaluate the potency of compounds like this compound in blocking the reuptake of neurotransmitters. ncats.io These assays utilize isolated nerve terminals (synaptosomes) to measure the inhibition of radiolabeled monoamine uptake. ncats.io
Research has shown that this compound is a potent inhibitor of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake. google.com Studies comparing the enantiomers of this compound revealed that the (R)-enantiomer is a more potent inhibitor of norepinephrine and dopamine (B1211576) uptake than the (S)-enantiomer. ncats.ionih.gov Specifically, the (R)-enantiomer demonstrated significantly greater anorexic effects in animal models, which correlates with its potent inhibition of norepinephrine and dopamine reuptake. nih.gov In contrast, both enantiomers were less potent at inhibiting serotonin reuptake. nih.gov
Detailed findings from these assays are often presented in terms of IC₅₀ values, which represent the concentration of the drug required to inhibit 50% of the specific binding or uptake.
Table 1: Inhibitory Potency (IC₅₀) of this compound Enantiomers on Monoamine Uptake
| Compound | Norepinephrine Transporter (NET) IC₅₀ (nM) | Dopamine Transporter (DAT) IC₅₀ (nM) | Serotonin Transporter (SERT) IC₅₀ (nM) |
| (R)-Didesmethylsibutramine | 13.0 | 8.9 | 140.0 |
| (S)-Didesmethylsibutramine | Data not available | Data not available | Data not available |
Source: Inxight Drugs ncats.io
Preclinical Animal Models
Preclinical animal models are instrumental in evaluating the in vivo effects of this compound on complex physiological and behavioral processes.
Rodent Models for Appetite Regulation and Weight Management Research
Rodent models are widely used to investigate the effects of compounds on appetite and body weight. nih.gov Studies in rats have demonstrated that this compound can effectively reduce food intake and body weight. nih.gov The (R)-enantiomer of this compound was found to be more potent in depressing food intake and decreasing body weight compared to both the (S)-enantiomer and racemic sibutramine (B127822). ncats.ionih.gov For instance, the (R)-enantiomer of this compound was shown to reduce food intake by 58% at a dose of 10 mg/kg. These anorexic effects were observed to be dissociable from effects on locomotor activity, suggesting a specific action on appetite regulation. nih.gov
Studies on Energy Metabolism in Animal Subjects
Animal studies suggest that this compound may influence energy expenditure in addition to its effects on appetite. The compound has been shown to induce thermogenesis, the process of heat production, which can contribute to weight loss. medchemexpress.commedchemexpress.com This thermogenic effect is thought to be mediated, at least in part, through the activation of β₃-adrenoceptors in brown adipose tissue. ysnamgroup.com The process of energy metabolism in animals is complex, involving the conversion of nutrients into energy for cellular functions. animalscipublisher.com Laboratory animals, particularly rodents, are crucial for understanding the physiological mechanisms of energy homeostasis. nih.gov
Behavioral Pharmacology Models (e.g., Porsolt Swim Test)
The Porsolt swim test, also known as the behavioral despair test, is a common model used to assess antidepressant-like activity in rodents. nih.govugobasile.comwikipedia.org In this test, animals are placed in a cylinder of water from which they cannot escape, and the time they spend immobile is measured as an indicator of "behavioral despair." nih.govwikipedia.org Antidepressant compounds typically reduce this immobility time. wikipedia.org
Studies using the Porsolt swim test have shown that the (R)-enantiomers of both desmethylsibutramine (B128398) and this compound are more potent than the (S)-enantiomers and racemic sibutramine in reducing immobility time in rats. nih.gov This suggests potential antidepressant-like effects for these metabolites. nih.gov Interestingly, the effects in the swim test appeared to be more potent than the anorexic and locomotor effects of the compounds. nih.gov While the (S)-didesmethylsibutramine was found to be inactive on food intake, it did show activity in the Porsolt test. ncats.ioncats.io
Investigation as a Research Tool for Neurotransmitter System Understanding
This compound serves as a significant pharmacological tool for investigating the complexities of monoamine neurotransmitter systems. Its utility in research stems from its specific mechanism of action as a reuptake inhibitor for serotonin (5-HT), norepinephrine (NE), and dopamine (DA). wikipedia.orgevitachem.com By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound effectively increases the extracellular concentrations of these key neurotransmitters, allowing researchers to study the downstream physiological and behavioral effects of enhanced monoaminergic neurotransmission. wikipedia.org
Detailed Research Findings
Research utilizing this compound has elucidated its function and potency as a triple reuptake inhibitor. wikipedia.org In vitro studies using human brain tissue have confirmed its inhibitory effects on the reuptake of serotonin and norepinephrine, with a potency for dopamine reuptake inhibition that is approximately three times lower. drugbank.com This differential affinity allows for nuanced investigations into the relative contributions of each neurotransmitter system to various physiological processes.
Furthermore, studies have highlighted the enantioselective nature of this compound, where the (R)-enantiomer is a significantly more potent inhibitor of monoamine reuptake compared to the (S)-enantiomer. wikipedia.org This stereospecificity is crucial for research, as it provides a means to dissect the specific roles of transporter inhibition in producing behavioral outcomes. For instance, animal studies have demonstrated that the (R)-enantiomers of sibutramine metabolites, including this compound, exhibit substantially greater anorectic effects than their (S)-counterparts. wikipedia.orgnih.gov
Experimental models have been instrumental in characterizing the compound's effects:
In Vitro Transporter Binding Assays: These studies are fundamental for determining the binding affinity and inhibitory potency of this compound at the specific monoamine transporters. The inhibitory constants (Ki) provide a quantitative measure of this activity. wikipedia.org
Animal Models (Rats): Rodent models are frequently used to explore the behavioral consequences of modulating neurotransmitter systems. The Porsolt swim test, for example, has been used to assess antidepressant-like effects, while other tests measure changes in locomotor activity and food intake to understand the roles of dopamine and norepinephrine in motivation and appetite. nih.gov
Microdialysis Studies: While specific microdialysis data for this compound is not widely published, this technique is commonly used for compounds with a similar mechanism. It allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of living animals, providing real-time evidence of reuptake inhibition. plos.org For example, studies on other triple reuptake inhibitors show significant elevation of dopamine, serotonin, and norepinephrine in areas like the prefrontal cortex. plos.org
The compound's ability to suppress appetite makes it a valuable tool in obesity research, where it helps to probe the neurochemical pathways governing satiety and energy expenditure. By increasing levels of anorexigenic neuropeptides, it enhances the feeling of fullness.
Data from Experimental Models
The following tables summarize key data from research studies on this compound, illustrating its properties as a research tool.
Table 1: Inhibitory Constants (Kᵢ) of this compound Enantiomers at Monoamine Transporters
This table displays the binding affinity of the racemic mixture and the individual (R) and (S) enantiomers of this compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Lower Kᵢ values indicate higher binding affinity.
| Compound/Enantiomer | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |
| Racemate | 20 | 15 | 45 |
| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |
| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |
Data sourced from Wikipedia, citing Glick et al. (2000). wikipedia.org
Table 2: Summary of Key Research Findings in Experimental Models
This table outlines findings from various research models used to investigate the effects of this compound.
| Experimental Model | Focus of Study | Key Findings |
| In Vitro (Human Brain Tissue) | Monoamine Reuptake Inhibition | Demonstrated significant inhibition of serotonin and norepinephrine reuptake. drugbank.com Dopamine reuptake inhibition was observed but with approximately 3-fold lower potency. drugbank.com |
| In Vitro (Uptake Inhibition Assays) | Potency and Selectivity | Determined IC₅₀ values for the inhibition of norepinephrine, serotonin, and dopamine uptake, confirming its action as a triple reuptake inhibitor. nih.gov |
| In Vivo (Rat Model) | Anorectic & Behavioral Effects | The (R)-enantiomer showed significantly greater anorexic effects compared to the (S)-enantiomer and the parent compound, sibutramine. nih.gov |
| In Vivo (Rat Model - Porsolt Swim Test) | Antidepressant-like Profile | The compound reduced immobility time, suggesting potential antidepressant activity. The (R)-enantiomer was more potent than the (S)-enantiomer. nih.gov |
Regulatory and Adulteration Aspects in Academic Research on Didesmethylsibutramine
Implications of Sibutramine (B127822) Withdrawal on Didesmethylsibutramine Research
The withdrawal of the anti-obesity drug sibutramine from the market in 2010 due to increased cardiovascular risks marked a significant turning point in related pharmacological research. irb.hr This regulatory action, prompted by the Sibutramine Cardiovascular OUTcomes (SCOUT) study, which demonstrated a link between sibutramine and cardiovascular events, shifted the scientific focus towards its active metabolites, desmethylsibutramine (B128398) and this compound.
Subsequent research revealed that this compound, the secondary and terminal active metabolite of sibutramine, retains potent activity as a monoamine reuptake inhibitor. wikipedia.org Specifically, it blocks the reuptake of serotonin (B10506), norepinephrine (B1679862), and to a lesser extent, dopamine (B1211576). wikipedia.org Studies indicated that the (R)-enantiomer of this compound is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animal models. wikipedia.org This enantioselectivity and retained efficacy spurred academic interest in this compound and its analogues as potentially safer alternatives for obesity therapies, provided the adverse cardiovascular effects associated with the parent compound could be mitigated. The withdrawal of sibutramine effectively created a new avenue of research focused on understanding the distinct pharmacological profiles of its metabolites, with the goal of developing new, safer anti-obesity agents.
Detection of this compound as an Adulterant in Dietary Supplements
Following the ban on sibutramine, a significant public health issue emerged: the illegal adulteration of dietary supplements, particularly those marketed for weight loss, with sibutramine and its analogues, including this compound. frontiersin.orgmdpi.com These undeclared substances are added to products to enhance their efficacy, preying on consumer demand for effective weight-loss solutions. frontiersin.orgnih.gov
A study monitoring weight loss products in South Korea between 2009 and 2012 detected this compound in 2.9% of the 188 samples collected. tandfonline.com In the same study, sibutramine was found in 25.7% of samples and desmethylsibutramine in 7.1%. tandfonline.com Another study analyzing 50 herbal food supplements from the Dutch market found that 24 were adulterated, with this compound being one of the identified active pharmaceutical ingredients. tandfonline.com The data from various surveillance studies highlight a persistent problem, although some research suggests a potential decrease in the prevalence of adulteration in more recent years. nih.gov For instance, one analysis showed a lower median prevalence rate in studies from 2020–2021 compared to those from 2012–2014. nih.gov
Prevalence of this compound and Sibutramine Adulteration in Weight-Loss Supplements (Selected Studies)
| Study/Report (Year) | Region/Market | Sample Size | Adulterant(s) Detected | Prevalence/Key Findings | Citation |
|---|---|---|---|---|---|
| Systematic Review & Meta-Analysis (2025) | Global (22 studies) | - | Various synthetic adulterants | Pooled median prevalence of adulteration: 37.5%. Median prevalence for sibutramine: 21.8%. | frontiersin.orgnih.govresearchgate.net |
| Yun et al. (2014) | South Korea | 188 | This compound, Desmethylsibutramine, Sibutramine, etc. | This compound found in 2.9% of samples. Sibutramine was the most frequent (25.7%). | tandfonline.com |
| Reeuwijk et al. (2014) | The Netherlands | 50 | This compound, Desmethylsibutramine, Sibutramine, etc. | 48% (24 samples) were adulterated with one or more APIs, including this compound. | tandfonline.com |
| RASFF Database Analysis (2011-2022) | European Union | - | Anorexics/Laxatives (incl. This compound) | 76 notifications for anorexics/laxatives, including sibutramine and its active metabolite N-didesmethylsibutramine. | mdpi.comnih.gov |
The detection of this compound and other illegal additives in dietary supplements presents several analytical challenges. One major issue is the intentional modification of chemical structures by illicit manufacturers to create new analogues. These structural analogues may evade standard screening methods that are targeted to the parent compound, sibutramine.
Another significant challenge is the complexity of the sample matrices. tandfonline.com Dietary supplements often contain a wide variety of herbal ingredients, vitamins, and minerals, which can interfere with the extraction and analysis of the target adulterants. This complex background requires highly selective and sensitive analytical methods to accurately identify and quantify the undeclared substances. The lack of commercially available reference standards for all potential analogues also complicates their definitive identification.
To combat the adulteration of dietary supplements, regulatory bodies and academic researchers employ a range of sophisticated analytical strategies. These methods are crucial for market surveillance and providing the evidence needed for enforcement actions.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a cornerstone technique for this purpose. irb.hrtandfonline.comtiikmpublishing.com LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of adulterants like this compound even in complex matrices. tiikmpublishing.com Other valuable techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): Also widely used for the confirmation of identified adulterants.
High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective and rapid screening method for routine analysis of a large number of samples. tiikmpublishing.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool that can identify and quantify compounds without the need for specific reference standards, making it useful for detecting previously unknown analogues. tiikmpublishing.com
Ultra-High-Pressure Liquid Chromatography (UHPLC): Often coupled with mass spectrometry (e.g., UHPLC-QTOF-MS), this technique provides very fast and high-resolution separations, enabling the screening of a wide range of compounds in a single run. tiikmpublishing.com
Key Analytical Techniques for this compound Detection
| Analytical Technique | Principle | Application in Adulterant Detection | Citation |
|---|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio and fragmentation patterns. | Considered a gold standard for confirmation and quantification due to high sensitivity and specificity. Used to analyze for sibutramine and its derivatives simultaneously. | irb.hrtandfonline.comtiikmpublishing.com |
| HPTLC | Separates compounds on a high-performance plate based on differential partitioning between a stationary and mobile phase. | Used as a simple, rapid, and low-cost screening tool for a large number of samples. | tiikmpublishing.com |
| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. | A confirmatory technique often used to verify results from screening methods. | tiikmpublishing.com |
| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. | Provides structural information and can identify novel or unexpected adulterants without a reference standard. | tiikmpublishing.com |
| UHPLC-QTOF-MS | Combines the high separation power of UHPLC with the high mass accuracy and resolution of Time-of-Flight mass spectrometry. | Allows for rapid, wide-scope screening of known and unknown adulterants. | tiikmpublishing.com |
Academic Studies on Risk Assessment of Adulterated Products
Academic research plays a crucial role in assessing the health risks posed by dietary supplements adulterated with this compound. These studies go beyond simple detection to estimate the potential pharmacological and toxicological effects on consumers. The presence of undeclared active pharmaceutical ingredients like this compound is a serious health concern, as they can cause adverse effects ranging from mild to life-threatening. nih.govnih.gov
One academic approach to risk assessment involves quantifying the amount of the adulterant in a product and comparing it to known therapeutic or toxic doses. A study on the Dutch market found that the use of 20 out of 24 adulterated supplements could result in potential pharmacological effects based on the levels of APIs detected, which included this compound. tandfonline.com This indicates that consumers are often exposed to pharmacologically active doses without medical supervision.
Case reports and clinical studies provide direct evidence of the harm caused by these adulterated products. For instance, a case of psychosis has been associated with the use of a product containing this compound. wikipedia.org In another severe case, the death of a patient from complications of acute intoxication was linked to a weight-loss supplement found to contain sibutramine and its metabolites, desmethylsibutramine and this compound. nih.gov These academic reports are vital for informing regulatory agencies and the public about the tangible dangers of these illegal products. They underscore that the "natural" branding of many supplements can be dangerously misleading, concealing potent synthetic drugs that pose a significant risk to public health. lareb.nl
Future Directions and Emerging Research Avenues for Didesmethylsibutramine
Development of Selective Modulators Based on Enantiomeric Potency
Didesmethylsibutramine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-didesmethylsibutramine and (S)-didesmethylsibutramine. Research has demonstrated that these enantiomers possess significantly different pharmacological activities. The (R)-enantiomer is a more potent inhibitor of monoamine reuptake and exhibits substantially stronger anorectic (appetite-suppressing) activity in animal studies compared to the (S)-enantiomer. wikipedia.orgnih.gov
This stereoselectivity in its mechanism of action presents a compelling opportunity for the development of selective modulators. Future research could focus on isolating or synthesizing the more pharmacologically active (R)-enantiomer. The goal would be to create a therapeutic agent that maximizes the desired effects, such as appetite suppression, while potentially minimizing the adverse effects that may be associated with the less active (S)-enantiomer or the racemic mixture. nih.gov This approach, known as a "chiral switch," has been successfully employed for other drugs to develop novel medications with improved efficacy and safety profiles. nih.gov The development of such selective modulators could potentially revive therapeutic interest in this compound's mechanism of action, provided a favorable risk-benefit profile can be established.
| Compound | SERT (Ki nM) | NET (Ki nM) | DAT (Ki nM) |
|---|---|---|---|
| Racemate | 20 | 15 | 45 |
| (R)-enantiomer | 140 | 13 | 8.9 |
| (S)-enantiomer | 4,300 | 62 | 12 |
Exploration of Novel Therapeutic Applications Beyond Obesity
The primary therapeutic target for sibutramine (B127822) and its metabolites was obesity. nih.gov However, the mechanism of action—inhibiting the reuptake of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576)—is shared by several classes of antidepressant medications. nih.govnih.gov Preclinical studies have suggested that the enantiomers of this compound may have antidepressant properties. In animal models, such as the Porsolt swim test, both the (R) and (S) enantiomers reduced immobility time, an indicator of potential antidepressant efficacy, with the (R)-enantiomer being more potent. nih.gov
These findings suggest a plausible future research avenue exploring this compound or its individual enantiomers for mood disorders. nih.gov Given the significant unmet needs in treating depression, investigating established potent monoamine reuptake inhibitors for this purpose is a logical step. Further non-clinical studies would be required to characterize this potential antidepressant effect and determine if a therapeutic window exists that is separate from its anorectic effects. nih.gov Additionally, its effects on neurotransmitter systems could warrant investigation for other central nervous system disorders where these pathways are implicated.
Advanced Metabolomic and Proteomic Studies in Response to Exposure
Currently, there is a significant gap in the scientific literature regarding the comprehensive biological effects of this compound at the molecular level. Advanced analytical techniques such as metabolomics and proteomics offer powerful tools to bridge this gap.
Metabolomics , the large-scale study of small molecules or metabolites, could provide a detailed snapshot of the biochemical changes that occur in an organism following exposure to this compound. nih.gov Future studies employing metabolomic profiling of plasma, urine, or specific tissues could identify novel metabolic pathways affected by the drug, potentially revealing mechanisms of action or toxicity that are currently unknown. elifesciences.org
Proteomics , the study of the entire set of proteins, could identify changes in protein expression and modification in response to the compound. researchgate.net This could elucidate the specific cellular machinery that this compound interacts with, offering deeper insights into its pharmacological effects and helping to identify biomarkers of exposure or effect. nih.gov
These "omics" technologies are crucial for building a comprehensive understanding of the compound's systems-level impact, moving beyond its known effects on monoamine transporters.
Long-term Health Consequence Assessments in Adulteration Scenarios
The most pressing issue surrounding this compound is its clandestine inclusion in so-called "natural" weight-loss supplements. wikipedia.orgmdpi.com Consumers of these products are unknowingly exposed to a potent, unquantified pharmaceutical agent. While some acute adverse events, including psychosis and cardiovascular incidents, have been documented in relation to products adulterated with sibutramine and its analogues, the consequences of long-term, chronic exposure are largely unknown. researchgate.netnih.govnih.gov
There is a critical need for future research focused on the long-term health outcomes in populations inadvertently exposed to this compound. This could involve:
Epidemiological studies to identify potential correlations between the use of adulterated supplements and the incidence of cardiovascular, neurological, or psychiatric disorders.
Long-term toxicological studies in animal models to assess the effects of chronic exposure at doses relevant to those found in contaminated products.
Understanding the risks associated with prolonged, unintentional consumption is a public health priority, as the market for dietary supplements continues to grow. umk.plnih.gov
Development of Standardized Reference Materials for Research and Forensics
To support both future research and forensic analysis, the availability of high-purity, universally accepted reference materials is essential. A Standard Reference Material (SRM) or Certified Reference Material (CRM) is a substance or object with one or more property values that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. sigmaaldrich.comnih.gov
While analytical standards for this compound are available from commercial suppliers for laboratory use, the development and international recognition of CRMs by metrological institutes like the National Institute of Standards and Technology (NIST) would be a significant step forward. lgcstandards.comaxios-research.comnist.gov
Such standardized materials are crucial for:
Ensuring accuracy and comparability of results across different research laboratories studying the compound's pharmacology and toxicology.
Validating analytical methods used by regulatory and forensic laboratories to detect and quantify this compound in adulterated supplements. forensicrti.org
Supporting legal and regulatory actions by providing a traceable, high-quality standard against which seized products can be compared.
The formal development of these materials is a foundational step that would enhance the quality and reliability of all research and forensic activities related to this compound. nist.gov
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying Didesmethylsibutramine in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting this compound in dietary supplements or biological samples. Protocols should include:
- Use of USP reference standards (e.g., Sibutramine Related Compounds A–D) for calibration .
- Sample preparation via solid-phase extraction to isolate the compound from lipids and proteins .
- Validation parameters per ICH guidelines (linearity, LOD/LOQ, precision, accuracy) to ensure reproducibility .
Q. How can researchers design synthesis pathways for this compound analogs to study structure-activity relationships?
- Methodological Answer :
- Start with the parent compound (sibutramine) and apply stepwise demethylation using reagents like boron tribromide.
- Confirm structural integrity via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .
- Incorporate computational modeling (e.g., molecular docking) to predict binding affinity to serotonin/norepinephrine transporters before synthesis .
Q. What strategies ensure reliable quantification of this compound in multi-component dietary supplements?
- Methodological Answer :
- Employ matrix-matched calibration to account for interference from co-eluting compounds (e.g., caffeine, herbal extracts) .
- Cross-validate results using two orthogonal detection methods (e.g., HPLC-MS and GC-MS) to minimize false positives .
Advanced Research Questions
Q. How do the metabolic pathways of this compound differ from its parent compound, sibutramine, in preclinical models?
- Methodological Answer :
- Conduct in vitro hepatic microsome assays with isotopic labeling (e.g., deuterated this compound) to trace metabolite formation .
- Compare cytochrome P450 (CYP) enzyme affinity using inhibition studies (e.g., CYP2B6 vs. CYP3A4) to identify primary metabolic routes .
Q. What approaches resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodological Answer :
- Perform interspecies allometric scaling to adjust for metabolic rate differences, incorporating body surface area and clearance rates .
- Apply population pharmacokinetic modeling (e.g., NONMEM) to account for variability in absorption and distribution .
Q. How can researchers evaluate the long-term pharmacological effects of this compound on cardiovascular endpoints?
- Methodological Answer :
- Design longitudinal rodent studies with telemetry implants to monitor blood pressure and heart rate changes over 6–12 months .
- Combine histopathology (e.g., aortic plaque analysis) with biomarker profiling (e.g., troponin, C-reactive protein) to assess cumulative toxicity .
Methodological Considerations for Data Contradictions
- Systematic Review Frameworks : Use PRISMA guidelines to synthesize conflicting data, emphasizing heterogeneity analysis (e.g., I² statistic) to quantify study discrepancies .
- Experimental Replication : Replicate key studies under standardized conditions (e.g., controlled diets, identical analytical protocols) to isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
